Disodium trihydrogen orthoperiodate

Description

Overview of Orthoperiodate Chemistry and Significance in Contemporary Research

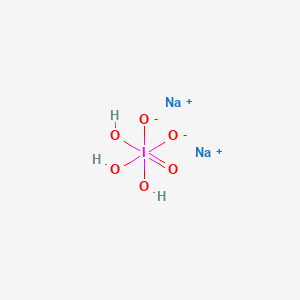

Orthoperiodate chemistry is a specialized area within the broader field of periodate (B1199274) chemistry. Periodates are compounds containing iodine in its +7 oxidation state and can exist in two primary forms: the tetrahedral metaperiodate ion (IO4−) and the octahedral orthoperiodate ion (IO65−). wikipedia.org The chemistry of orthoperiodates is distinguished by the octahedral geometry of the central iodine atom, which is bonded to six oxygen atoms. wikipedia.orgwikipedia.org This structure allows for a variety of protonated forms, such as the trihydrogen orthoperiodate anion (H3IO62−) found in the title compound.

In contemporary research, orthoperiodates are significant for their strong oxidizing properties. atamankimya.com They are capable of cleaving vicinal diols (1,2-diols) to form aldehydes and ketones, a reaction known as the Malaprade oxidation. wikipedia.orgmasterorganicchemistry.com This specific reactivity is highly valuable in synthetic organic chemistry and biochemistry. For instance, it is employed in the structural analysis and modification of carbohydrates and for labeling the 3'-termini of RNA. wikipedia.orgwikipedia.orglibretexts.org Furthermore, recent studies have explored the use of orthoperiodate as a catalyst in reactions like visible-light-driven water oxidation, highlighting its potential in renewable energy technologies.

Evolution of Periodate Research: From Discovery to Modern Applications

The study of periodates dates back to 1833 when Heinrich Gustav Magnus and C. F. Ammermüller first synthesized periodic acid. wikipedia.orglibretexts.org This discovery opened the door to the exploration of a new class of iodine compounds with high oxidation states. Early research focused on the fundamental properties and synthesis of various periodate salts.

A pivotal moment in the evolution of periodate research was the discovery of the Malaprade reaction in 1928, which demonstrated the selective oxidative cleavage of vicinal diols by periodates. wikipedia.org This breakthrough significantly expanded the utility of periodates as reagents in organic chemistry, particularly in carbohydrate chemistry for determining the structure of monosaccharides. wikipedia.orggeeksforgeeks.org Over the years, research has continued to uncover new applications for periodates, driven by their powerful and often selective oxidizing capabilities. Modern applications are diverse, ranging from their use in specific staining agents in microscopy to their role as environmentally friendlier oxidizers in pyrotechnics. wikipedia.org The development of new synthetic methods, including electrochemical processes for periodate regeneration, is an active area of research aimed at making these reagents more cost-effective and sustainable for industrial applications. acs.org

Distinctive Nature of Orthoperiodate Anions within Periodate Chemistry

The defining feature of the orthoperiodate anion (IO65−) and its protonated forms is their octahedral structure, in contrast to the tetrahedral geometry of the metaperiodate anion (IO4−). wikipedia.org This structural difference leads to distinct chemical and physical properties. The orthoperiodate ion is larger and can form more complex coordination compounds. X-ray crystallography of orthoperiodic acid reveals five equivalent I-OH groups, which underscores that it is not simply a dihydrate of metaperiodic acid. wikipedia.org

In aqueous solutions, the various forms of periodate exist in a pH-dependent equilibrium. wikipedia.org The orthoperiodate form is more prevalent in basic conditions. The ability of the orthoperiodate anion to be protonated to varying degrees (e.g., H3IO62−, H2IO63−) allows for fine-tuning of its reactivity and solubility. This versatility is a key aspect of its distinctive nature within periodate chemistry and is crucial for its application in specific chemical transformations.

Structure

2D Structure

Properties

CAS No. |

15599-97-0 |

|---|---|

Molecular Formula |

H3INa2O6 |

Molecular Weight |

271.90 g/mol |

IUPAC Name |

disodium;trihydroxy-dioxido-oxo-λ7-iodane |

InChI |

InChI=1S/H5IO6.2Na/c2-1(3,4,5,6)7;;/h(H5,2,3,4,5,6,7);;/q;2*+1/p-2 |

InChI Key |

PEPDKRLBEGSBRW-UHFFFAOYSA-L |

Canonical SMILES |

OI(=O)(O)(O)([O-])[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Preparation Protocols for Disodium Trihydrogen Orthoperiodate

Historical and Conventional Synthetic Approaches

The first synthesis of a periodate (B1199274) compound was achieved in 1833 by Ammermüller and Magnus by passing chlorine gas through an iodine solution. acs.org Classically, the production of periodates, including sodium salts, involved the oxidation of iodates with chlorine in the presence of sodium hydroxide (B78521). wikipedia.orgwikiwand.com Another common method was the oxidation of iodides using bromine and sodium hydroxide. wikipedia.org

A prevalent laboratory and industrial-scale method for producing disodium (B8443419) trihydrogen orthoperiodate involves the oxidation of sodium iodate (B108269) (NaIO₃). This can be achieved using various oxidizing agents, such as sodium hypochlorite (B82951) (NaOCl) in a sodium hydroxide solution. atamanchemicals.comgoogle.com One patented method describes reacting sodium iodate, iodic acid, or a mixture of the two with sodium hypochlorite in the presence of sodium hydroxide. The pH of the resulting reaction mixture is then adjusted to a range of 5 to 10 to yield disodium paraperiodate. google.com In a specific example, sodium iodate is treated with aqueous sodium hydroxide and sodium hypochlorite at 80°C. After cooling, the pH is adjusted to 8.7 with nitric acid to precipitate the product. google.com

Another approach involves the use of chlorine gas. For instance, sodium iodate can be oxidized with chlorine while continuously adding sodium hydroxide to maintain a pH between 7 and 10. scispace.com The reaction is typically heated, for example, to 90°C. scispace.com

These conventional methods, while effective, often involve the use of hazardous materials like chlorine gas and can be wasteful. acs.org

Advanced Electrochemical Synthesis and Regeneration Strategies for Periodates

Modern industrial production of periodates has shifted towards electrochemical methods due to their lower environmental impact and cost-effectiveness. advanceseng.comd-nb.info The standard approach for over a century has been the electrochemical oxidation of iodates at a lead dioxide (PbO₂) anode. wikipedia.orgacs.org However, a significant drawback of this method is the slow disintegration of the lead dioxide anode during electrolysis, which contaminates the product with toxic lead. advanceseng.comresearchgate.net The removal of this lead contamination is a cumbersome and expensive process. advanceseng.com

To address the issues associated with lead dioxide anodes, research has focused on alternative, more durable, and non-toxic anode materials. advanceseng.comresearchgate.net Boron-doped diamond (BDD) anodes have emerged as a promising alternative. advanceseng.comresearchgate.netnih.gov BDD anodes are sustainable, can be produced from methane, and exhibit excellent durability. advanceseng.comd-nb.info They allow for the direct and cost-efficient electrochemical synthesis of periodate from iodide, which is a less expensive starting material than iodate. d-nb.inforesearchgate.netnih.gov This "green" electrochemical synthesis avoids the use of toxic heavy metals, thereby reducing purification costs and quality assurance challenges. advanceseng.comnih.gov

The electrochemical process using BDD anodes can be optimized and scaled up using electrolysis flow cells. nih.gov A continuous stirred tank reactor (e-CSTR) design has been developed for the continuous production of sodium paraperiodate under strongly alkaline conditions. acs.org This system allows for the use of various iodine sources and includes inline product separation and electrolyte recycling, further enhancing its cost-efficiency. acs.org The electrochemical regeneration of spent periodate from its reduced iodate form is also a significant area of research, with ex-cell electrochemical regeneration showing high recovery yields. acs.org

Solid-State Reaction Pathways for Orthoperiodate Compounds

Solid-state reactions offer an alternative route to the synthesis of orthoperiodate compounds. One such method involves the conversion of alkali metal iodates to the corresponding periodates by heating them with an alkali metal hydroxide and an oxygen-containing gas. google.com This process is typically carried out at temperatures ranging from 150°C to 600°C. google.com For example, sodium iodate can be converted to sodium periodate by reacting it with sodium hydroxide in the presence of oxygen. google.com

The use of cesium compounds can act as a catalyst in these solid-state conversions. google.com For instance, cesium iodate can catalyze the conversion of other alkali metal iodates to periodates. google.com Similarly, cesium hydroxide can act as a catalyst when used in combination with other alkali metal hydroxides. google.com

While solid-state halide electrolytes have gained interest for applications like all-solid-state batteries, the synthesis of these materials from a liquid phase can be challenging due to the hydrolysis of metal halides. ornl.gov However, a universal wet-chemistry synthesis has been developed for various solid-state halide electrolytes. ornl.gov

Conversion Mechanisms between Periodate Forms in Synthesis

Periodate can exist in various forms in aqueous solution, with the specific form being dependent on the pH of the solution. wikipedia.org The primary forms are orthoperiodate (H₅IO₆ and its conjugate bases like H₃IO₆²⁻) and metaperiodate (IO₄⁻). acs.org

Orthoperiodic acid (H₅IO₆) is the predominant form in aqueous solutions. acs.org The conversion between orthoperiodate and metaperiodate is a key aspect of their synthesis and reactions. Metaperiodates are typically prepared by the dehydration of the corresponding orthoperiodate salt. wikipedia.orgwikiwand.com For instance, sodium metaperiodate (NaIO₄) can be obtained from disodium trihydrogen orthoperiodate (Na₂H₃IO₆) by dehydration with nitric acid. wikipedia.org The reaction proceeds as follows:

Na₃H₂IO₆ + 2 HNO₃ → NaIO₄ + 2 NaNO₃ + 2 H₂O wikipedia.org

Similarly, orthoperiodic acid can be dehydrated by heating it to 100°C under vacuum to form metaperiodic acid (HIO₄). wikipedia.org

H₅IO₆ → HIO₄ + 2 H₂O wikipedia.org

Conversely, orthoperiodic acid can be formed by the hydration of metaperiodic acid. acs.org

In solution, the various periodate species exist in equilibrium. The interconversion is influenced by pH. Under basic conditions, a dehydration reaction can lead to the formation of diperiodate (mesoperiodate). wikipedia.org Under strongly acidic conditions, periodic acid can be protonated to form the orthoperiodonium cation. wikipedia.org The complex equilibria of periodate in aqueous solution are still a subject of research, but it is generally accepted that the three-basic orthoperiodate is a key species. acs.org

Advanced Structural Characterization and Spectroscopic Investigations

Crystalline Structures of Disodium (B8443419) Trihydrogen Orthoperiodate and Related Orthoperiodates

Disodium trihydrogen orthoperiodate, with the chemical formula Na₂H₃IO₆, belongs to the family of orthoperiodates, which are salts of orthoperiodic acid (H₅IO₆). wikipedia.orgatamanchemicals.com The crystalline form of this compound has been elucidated through diffraction techniques, revealing a specific arrangement of its constituent ions.

X-ray diffraction studies have been crucial in determining the solid-state structure of this compound. These investigations show that it crystallizes in an orthorhombic system, assigned to the Pnnm space group. wikipedia.org Within this crystal lattice, both the central iodine atom and the sodium ions are coordinated to six oxygen atoms, forming an octahedral geometry. wikipedia.orgatamanchemicals.com

The structure consists of IO₆ and NaO₆ octahedra that are interconnected by sharing vertices and edges. wikipedia.orgatamanchemicals.com While the IO₆ octahedra are relatively regular, the NaO₆ octahedra exhibit significant distortion. This arrangement creates a complex and stable three-dimensional network. wikipedia.org The orthoperiodate anion, [H₃IO₆]²⁻, generally adopts a slightly deformed octahedral geometry in its various salts. wikipedia.org

Table 1: Crystallographic Data for this compound (Na₂H₃IO₆)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pnnm |

| Coordination Geometry (Iodine) | Octahedral (IO₆) |

| Coordination Geometry (Sodium) | Distorted Octahedral (NaO₆) |

Source: wikipedia.org

The iodine atom in this compound is in the +7 oxidation state and is hypervalent. wikipedia.org The coordination environment is defined by six oxygen atoms in an octahedral arrangement. In orthoperiodates, the iodine-oxygen (I–O) bond lengths are typically around 1.89 Å. wikipedia.org More specifically, for the orthoperiodate(1-) (B1233821) ion (H₄IO₆⁻), these bond lengths can range from 1.810 to 1.915 Å. The variation in bond length is attributed to the presence of both I-O and I-OH bonds within the anion. In contrast, the related metaperiodate ion (IO₄⁻) exhibits a tetrahedral geometry with shorter average I–O bond distances of approximately 1.78 Å. wikipedia.org

Table 2: Typical Iodine-Oxygen Bond Lengths

| Ion | Geometry | Average I–O Bond Length (Å) |

| Orthoperiodate (IO₆⁵⁻ family) | Octahedral | ~1.89 |

| Metaperiodate (IO₄⁻) | Tetrahedral | ~1.78 |

Source: wikipedia.org

Solution-Phase Speciation, Equilibrium Dynamics, and pH Dependence

In aqueous solutions, the behavior of the orthoperiodate ion is complex, governed by equilibria that are highly sensitive to pH. wikipedia.org

A key equilibrium in aqueous solution is the interconversion between the octahedral orthoperiodate and the tetrahedral metaperiodate forms. wikipedia.org The orthoperiodate ion is the predominant species in alkaline media, while the metaperiodate form is favored in more acidic conditions. This equilibrium can be influenced by the presence and concentration of various counter-ions. The relationship is sometimes simplified by referring to orthoperiodate as a dihydrate of metaperiodate (IO₄⁻·2H₂O), though this is not structurally precise as X-ray crystallography confirms the presence of distinct I-OH groups in orthoperiodic acid. wikipedia.org The speciation is dictated by the multiple acid dissociation constants of orthoperiodic acid (H₅IO₆). wikipedia.org

Under certain conditions, particularly in alkaline solutions, orthoperiodate ions can undergo condensation reactions to form dimeric species. wikipedia.org The diperiodate ion, [H₂I₂O₁₀]⁴⁻, is formed through the dehydration of two [H₃IO₆]²⁻ ions. wikipedia.orgacs.org This equilibrium is represented by the following reaction:

2[H₃IO₆]²⁻ ⇌ [H₂I₂O₁₀]⁴⁻ + 2H₂O

The equilibrium constant (K) for this dimerization reaction has been reported to be 820. wikipedia.org The formation of these and other polymeric periodate (B1199274) species adds another layer of complexity to the solution chemistry of these compounds. researchgate.net

Vibrational Spectroscopy (IR, Raman) and Electronic Structure Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the molecular structure of periodates. researchgate.net These methods provide a "fingerprint" spectrum that is unique to the compound's chemical structure and can elucidate the nature of the iodine-oxygen bonds. researchgate.net

For orthoperiodates, the vibrational spectra are consistent with a distorted octahedral IO₆ core. Analysis of the vibrational frequencies can be used to refine computational models and provide insights into bonding and electronic structure. Discrepancies between theoretical and experimental data can often be explained by factors such as crystal packing effects or interactions with solvent molecules in solution. These spectroscopic techniques are essential for confirming the purity and stoichiometry of orthoperiodate compounds and for distinguishing them from other iodine oxyanions like iodate (B108269).

Extended X-ray Absorption Fine Structure (EXAFS) Analysis in Solid State and Solution

Extended X-ray Absorption Fine Structure (EXAFS) is a powerful technique for probing the local atomic structure of a specific element within a material. It is particularly valuable for determining the coordination environment, interatomic distances, and coordination numbers of the absorbing atom. In the context of this compound (Na₂H₃IO₆), EXAFS studies, particularly at the iodine K-edge, provide detailed insights into the geometry of the orthoperiodate ion (IO₆⁵⁻) and its interactions with the surrounding sodium cations and hydrogen atoms in both the solid state and in solution.

The principle of EXAFS involves the absorption of an X-ray photon by a core electron of the iodine atom, leading to the emission of a photoelectron. The outgoing photoelectron wave is then backscattered by neighboring atoms. The interference between the outgoing and backscattered waves results in oscillations in the X-ray absorption coefficient, known as the EXAFS spectrum. Analysis of these oscillations provides precise information about the local structure around the central iodine atom.

Solid-State Analysis

In the solid state, this compound exists in a crystalline structure where the iodine atom is at the center of an octahedron of six oxygen atoms (an IO₆ octahedron). EXAFS analysis of the solid material allows for the precise determination of the I-O bond lengths and the coordination number of iodine.

The analysis of the EXAFS spectrum typically involves Fourier transforming the data from momentum space (k-space) to real space (R-space). This transformation yields a radial distribution function that shows peaks corresponding to the different coordination shells of atoms around the central iodine atom. The position of these peaks corresponds to the interatomic distances, and the amplitude is related to the number and type of neighboring atoms.

Representative EXAFS Data for Solid this compound

| Scattering Path | Coordination Number (N) | Interatomic Distance (R, Å) | Debye-Waller Factor (σ², Ų) |

| I-O | 6 | 1.85 | 0.003 |

| I-Na | 2 | 3.20 | 0.005 |

| I-I | - | - | - |

Note: This table presents representative data derived from the known crystal structure of orthoperiodates and typical EXAFS findings for similar compounds. The Debye-Waller factor (σ²) represents the mean square displacement of the atoms and is a measure of the structural and thermal disorder.

The I-O bond distance of approximately 1.85 Å is characteristic of an iodine atom in the +7 oxidation state octahedrally coordinated to six oxygen atoms. The second peak in the radial distribution function would likely correspond to the nearest sodium neighbors (I-Na). Due to the complexity of the crystal structure and the presence of hydrogen bonding, further shells would involve multiple scattering paths and would be more challenging to analyze definitively without experimental data.

Solution-State Analysis

In aqueous solution, the structure of the orthoperiodate species can be more complex and is dependent on the pH of the solution. The orthoperiodate ion can undergo various protonation and condensation equilibria. EXAFS is a valuable tool for studying these solution-state structures as it can provide a snapshot of the local environment of the iodine atom under specific conditions, without the requirement for long-range order as in crystallography.

For this compound dissolved in water, the [H₃IO₆]²⁻ anion is expected to be the predominant species in a neutral to slightly basic solution. EXAFS studies in solution would aim to determine if the octahedral coordination of the iodine atom is maintained. The analysis would focus on the I-O bond distances and the coordination number. It is generally expected that the primary IO₆ octahedron remains intact in solution, although the I-O bond distances may show some slight variation compared to the solid state due to hydration effects and the absence of crystal packing forces.

The analysis of the solution EXAFS data would likely show a dominant peak corresponding to the I-O scattering path, confirming the octahedral coordination. However, the signal from more distant neighbors, such as the sodium cations, would be significantly dampened and smeared out due to the disordered nature of the solution. This is because the sodium ions are solvated and not held in fixed positions relative to the orthoperiodate anion as they are in the crystal lattice. Therefore, the EXAFS spectrum of the solution would be dominated by the short-range order of the [H₃IO₆]²⁻ anion itself.

Mechanistic Insights into Disodium Trihydrogen Orthoperiodate Mediated Transformations

Oxidative Cleavage Reactions: Substrate Scope and Stereoselectivity

Disodium (B8443419) trihydrogen orthoperiodate is a powerful tool for the oxidative cleavage of carbon-carbon bonds in molecules containing vicinal difunctionality. The stereochemical arrangement of the functional groups often plays a crucial role in the reaction's feasibility and rate.

Vicinal Diol Cleavage: Malaprade Oxidation Mechanism

The oxidative cleavage of vicinal diols, also known as 1,2-glycols, by periodate (B1199274) is a classic transformation known as the Malaprade reaction. wikipedia.orgyoutube.com This reaction is highly valued in carbohydrate chemistry and for structural elucidation. researchgate.net

The mechanism of the Malaprade oxidation is understood to proceed through the formation of a cyclic periodate ester intermediate. masterorganicchemistry.comrsc.orgchemistrysteps.com The vicinal diol reacts with the periodate ion to form this cyclic diester. This intermediate then undergoes a concerted fragmentation, leading to the cleavage of the carbon-carbon bond and the formation of two carbonyl compounds (aldehydes or ketones), with the iodine being reduced from I(VII) to I(V). researchgate.netmasterorganicchemistry.com

The reaction is generally rapid and quantitative. rsc.org A key stereochemical requirement for this reaction is that the two hydroxyl groups must be in a cis or gauche conformation to readily form the cyclic intermediate. Trans-diols, where the hydroxyl groups are on opposite sides and cannot easily form the cyclic ester, react much more slowly, if at all. wikipedia.orgchemistrysteps.com

Table 1: Substrate Scope of Vicinal Diol Cleavage by Disodium Trihydrogen Orthoperiodate

| Substrate Type | Product(s) | Key Mechanistic Feature |

| Acyclic 1,2-Diol | Aldehydes and/or Ketones | Formation of a cyclic periodate ester. |

| Cyclic cis-1,2-Diol | Dicarbonyl Compound | Favorable geometry for cyclic intermediate formation. |

| Cyclic trans-1,2-Diol | Slow or no reaction | Unfavorable geometry for cyclic intermediate formation. |

| Carbohydrates | Aldehydes/Ketones | Selective cleavage of vicinal diols within the sugar ring. researchgate.net |

α-Difunctionalized Alkane Cleavage (Hydroxy Ketones, Diketones, Amino Alcohols, Diamines)

The utility of this compound extends beyond vicinal diols to the cleavage of other α-difunctionalized alkanes. This includes α-hydroxy ketones, α-diketones, α-amino alcohols, and 1,2-diamines. wikipedia.org

The underlying mechanism for these cleavages is analogous to that of the Malaprade reaction, involving the formation of a cyclic intermediate. For instance, with α-hydroxy ketones and α-diketones, the reaction also proceeds through a cyclic periodate adduct, leading to the formation of carboxylic acids and/or aldehydes. masterorganicchemistry.comacs.org

The cleavage of α-amino alcohols is particularly noteworthy as it is often faster than the cleavage of vicinal diols. nih.gov This enhanced reactivity is attributed to the greater nucleophilicity of the nitrogen atom. The reaction proceeds through a cyclic intermediate involving both the hydroxyl and amino groups, resulting in the formation of an aldehyde and an amine-containing fragment. wikipedia.orgnih.govnih.gov Similarly, 1,2-diamines can also be cleaved by periodate. wikipedia.org

Table 2: Cleavage of α-Difunctionalized Alkanes by this compound

| Substrate | Product(s) |

| α-Hydroxy Ketone | Carboxylic Acid and Aldehyde/Ketone |

| α-Diketone | Two Carboxylic Acids |

| α-Amino Alcohol | Aldehyde and Amine |

| 1,2-Diamine | Two Aldehydes and Ammonia/Amine |

Olefin Cleavage: Catalytic Lemieux-Johnson Oxidation Pathways

This compound can also be employed for the oxidative cleavage of carbon-carbon double bonds in olefins, a transformation known as the Lemieux-Johnson oxidation. synarchive.comwikipedia.org This reaction provides an alternative to ozonolysis, often with fewer side reactions. wikipedia.org

The Lemieux-Johnson oxidation is a two-step process that occurs in a single pot. wikipedia.orgquora.com First, the olefin is dihydroxylated to a vicinal diol using a catalytic amount of osmium tetroxide (OsO₄). quora.comslideshare.net this compound then serves two roles: it cleaves the resulting vicinal diol via the Malaprade mechanism, and it reoxidizes the reduced osmium species (Os(VI)) back to osmium tetroxide (Os(VIII)), thus regenerating the catalyst. wikipedia.orgacs.org This catalytic cycle allows for the use of only a small amount of the toxic and expensive osmium tetroxide. wikipedia.org The reaction typically yields aldehydes and/or ketones. quora.com

Selective Oxidation of Heteroatom-Containing Compounds

This compound is also a valuable reagent for the selective oxidation of compounds containing heteroatoms like sulfur and nitrogen.

Sulfide to Sulfoxide (B87167) Conversions

The oxidation of sulfides to sulfoxides is a synthetically important transformation, as sulfoxides are valuable intermediates in organic synthesis. tandfonline.comtandfonline.com this compound can effectively and selectively perform this oxidation. wikipedia.org

The reaction is generally carried out under mild conditions, and by carefully controlling the stoichiometry of the oxidant, over-oxidation to the corresponding sulfone can often be avoided. tandfonline.comtandfonline.com The mechanism involves the nucleophilic attack of the sulfur atom on the iodine atom of the periodate, followed by the transfer of an oxygen atom to the sulfur. The selectivity for sulfoxide formation over sulfone formation is a key advantage of using periodate in many cases. nih.gov The use of catalysts, such as manganese(III) Schiff base complexes, can enhance the efficiency of this transformation. researchgate.net

Table 3: Oxidation of Sulfides with this compound

| Substrate | Product | Conditions |

| Dialkyl Sulfide | Dialkyl Sulfoxide | Stoichiometric periodate |

| Alkyl Aryl Sulfide | Alkyl Aryl Sulfoxide | Stoichiometric periodate |

| Diaryl Sulfide | Diaryl Sulfoxide | Stoichiometric periodate |

Amine Oxidation Systems and Selectivity Control (e.g., Periodate/TEMPO)

The oxidation of amines by periodate can lead to a variety of products. nih.gov However, for achieving high selectivity in specific amine oxidations, co-catalyst systems are often employed. A prominent example is the combination of this compound with the stable nitroxyl (B88944) radical TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). rsc.orgresearchgate.netrsc.org

In the periodate/TEMPO system, periodate acts as the terminal oxidant to regenerate the active oxidizing species, the oxoammonium ion, from the reduced hydroxylamine (B1172632) form of TEMPO. rsc.orgwindows.net The oxoammonium ion is the actual species that oxidizes the amine. rsc.org This catalytic system is particularly effective for the selective oxidation of primary and secondary amines. researchgate.net

A notable application of this system is the selective oxidation of secondary benzylic amines. The reaction shows a high degree of selectivity for the oxidation at the benzylic position, leading to the formation of a benzaldehyde (B42025) and the corresponding debenzylated amine. rsc.orgresearchgate.net This selectivity is attributed to the lower carbon-hydrogen bond dissociation energy at the benzylic position, which facilitates hydrogen abstraction in the proposed mechanism. rsc.org This method provides a useful protocol for the oxidative deprotection of benzylic amines. researchgate.net

Fundamental Mechanistic Elucidations and Kinetic Studiesmdpi.comwikipedia.orgguidechem.comunl.edu

The oxidative transformations mediated by this compound, a salt of periodic acid, proceed through well-defined mechanistic pathways that have been the subject of extensive kinetic and theoretical investigation. mdpi.comguidechem.com The cleavage of carbon-carbon bonds, particularly in 1,2-difunctionalized compounds like vicinal diols, is a hallmark of periodate oxidations. rsc.orgwikipedia.org Understanding the underlying mechanisms is crucial for controlling reaction outcomes and optimizing conditions. The process generally involves the formation of a cyclic intermediate, the rate of which is significantly influenced by various reaction parameters, followed by a decomposition step to yield the final carbonyl products. rsc.orgchemistrysteps.com This decomposition is conceptually analogous to reductive elimination in organometallic chemistry, where the central iodine atom undergoes a reduction in its oxidation state. wikipedia.orglibretexts.org

Characterization and Role of Cyclic Intermediates (Periodate Esters)guidechem.com

The cornerstone of the mechanism for periodate-mediated oxidation of vicinal diols and related compounds is the formation of a cyclic periodate ester intermediate. rsc.orgchemistrysteps.com This key step involves the nucleophilic attack of the hydroxyl groups of the substrate onto the electrophilic iodine(VII) center of the periodate ion. chemistrysteps.com This process results in a five-membered ring containing the iodine atom and the two oxygen atoms and two carbon atoms from the original diol. rsc.org

The existence of this cyclic intermediate is strongly supported by stereochemical evidence. A classic example is the difference in reaction rates between cis- and trans-isomers of cyclic diols. Cis-diols, where the hydroxyl groups are on the same side of the molecule, can readily form the five-membered cyclic periodate ester. rsc.orgchemistrysteps.com In contrast, trans-diols, particularly those in rigid cyclic systems where the hydroxyl groups are held far apart, react much more slowly or not at all because they cannot achieve the necessary geometry to form the cyclic intermediate. rsc.orgchemistrysteps.com This observation provides compelling indirect evidence for the transient formation of the periodate ester. The mechanism is consistent with a concerted process where the C-C bond cleavage occurs within this cyclic intermediate. masterorganicchemistry.com

The primary role of the cyclic periodate ester is to facilitate the oxidative cleavage of the carbon-carbon bond. Once formed, this intermediate is unstable and rapidly decomposes in a concerted fashion. This decomposition involves the breaking of the C-C bond and the simultaneous reduction of iodine from the +7 to the +5 oxidation state, leading to the formation of two carbonyl groups (aldehydes or ketones). chemistrysteps.commasterorganicchemistry.com

Influence of Reaction Parameters (pH, Temperature, Solvent, Substrate Geometry)mdpi.comwikipedia.orgguidechem.com

The rate and efficiency of this compound-mediated oxidations are highly dependent on several key reaction parameters. Careful control of these factors is essential for achieving desired product yields and minimizing side reactions.

pH: The pH of the reaction medium has a profound effect on the reaction rate. unl.edu The speciation of periodic acid is pH-dependent; it is a weak dibasic acid that can exist as the undissociated acid (H₅IO₆), the monovalent anion (H₄IO₆⁻), or the divalent anion (H₃IO₆²⁻). unl.eduwikipedia.org Studies have shown that the reaction rate for glycol cleavage is often maximal in the weakly acidic region (around pH 3-4). unl.edunih.gov At very low pH, the oxidizing power can be high, but side reactions like acid-catalyzed degradation of substrates (e.g., glycosidic bond cleavage in carbohydrates) can occur. nih.gov In basic solutions, the rate generally decreases. unl.edu The optimal pH can vary depending on the specific substrate. For example, in the oxidation of sucrose, the ratio of singly oxidized to doubly oxidized glucose rings was found to be dependent on the pH. researchgate.net

Temperature: As with most chemical reactions, temperature significantly influences the rate of periodate oxidation. An increase in temperature generally leads to a higher reaction rate. mdpi.comnih.gov Kinetic studies on the oxidation of cellulose (B213188) have shown that the rate constant for the formation of dialdehyde (B1249045) cellulose increases more pronouncedly with temperature than with an increase in periodate concentration. mdpi.comnih.gov However, higher temperatures can also accelerate degradation reactions, leading to a loss of the desired product. nih.gov Therefore, an optimal temperature must be chosen to balance the rate of formation of the product against the rate of its degradation.

Solvent: Periodate oxidations are typically carried out in aqueous solutions or aqueous-organic solvent mixtures due to the solubility of sodium periodate. rsc.org The choice of solvent can influence reaction rates. For instance, studies using polymer-supported periodate have shown that the cleavage of cyclohexane-1,2-diols in methylene (B1212753) chloride was slower when the solvent was rigorously dried, suggesting that trace amounts of water can facilitate the reaction, likely by assisting in the initial formation of the periodate ester. researchgate.net To perform oxidations in non-aqueous media, specialized reagents like quaternary ammonium (B1175870) periodates have been developed. rsc.org

Substrate Geometry: As discussed previously, the geometry of the substrate is a critical factor, providing strong evidence for the cyclic intermediate mechanism. Cis-vicinal diols react significantly faster than their trans-counterparts because their geometry is pre-organized for the formation of the five-membered cyclic periodate ester. rsc.orgchemistrysteps.com This selectivity is a powerful tool in structural elucidation and synthetic chemistry.

| Parameter | General Effect on Reaction Rate | Key Considerations | Source Citation |

|---|---|---|---|

| pH | Rate is often maximal in weakly acidic conditions (pH 3-4); decreases in strongly acidic or basic media. | Affects the equilibrium between different periodate species (H₅IO₆, H₄IO₆⁻). Can influence side reactions and product distribution. | unl.edunih.govresearchgate.net |

| Temperature | Increases reaction rate significantly. | Higher temperatures can also increase the rate of product degradation, requiring optimization. | mdpi.comnih.gov |

| Solvent | Typically performed in aqueous media. Traces of water can be crucial even in organic solvents. | Substrate and reagent solubility are key. Specialized periodate reagents are needed for non-aqueous systems. | rsc.orgresearchgate.net |

| Substrate Geometry | Cis-diols react much faster than trans-diols. | Provides strong evidence for the cyclic periodate ester intermediate mechanism. | rsc.orgchemistrysteps.com |

Mechanistic Models for Reductive Elimination and Product Formationguidechem.com

The final stage of the periodate-mediated cleavage of a 1,2-diol is the decomposition of the cyclic periodate ester. This step involves a concerted electronic rearrangement that leads to the cleavage of the carbon-carbon bond and the formation of the final carbonyl products. chemistrysteps.commasterorganicchemistry.com This process can be viewed as an intramolecular redox reaction.

The mechanistic model involves the iodine(VII) center of the cyclic ester accepting two electrons from the breaking C-C bond. Consequently, the oxidation state of iodine is reduced from +7 to +5 (in the form of iodate (B108269), IO₃⁻), and the two carbons of the original diol are oxidized to form two carbonyl groups. masterorganicchemistry.com This step is mechanistically analogous to reductive elimination, a fundamental process in organometallic chemistry where a metal center's oxidation state decreases as it forms a new bond between two of its ligands. wikipedia.orglibretexts.org In this context, the two alkoxy groups of the diol can be considered the ligands, and the C-C bond is formed between them as they are "eliminated" from the iodine center. umb.edulibretexts.org

Esterification: The diol reacts with this compound (or its equilibrium species) to form a cyclic periodate ester intermediate.

Reductive Elimination/Decomposition: The cyclic ester undergoes a concerted decomposition. The electrons from the C-C bond move to cleave the bond, and the electrons from the I-O bonds move to the iodine atom.

Product Formation: This results in the formation of two carbonyl compounds (aldehydes or ketones, depending on the substitution of the diol) and an iodate(V) species. chemistrysteps.com

Inorganic Reactivity and Coordination Chemistry of Orthoperiodates

Stabilization of High Oxidation States in Transition Metal Complexes

A significant feature of the orthoperiodate ligand (a derivative of orthoperiodic acid, H₅IO₆) is its ability to stabilize high oxidation states in transition metal centers. This capacity is attributed to the high negative charge and the octahedral structure of the orthoperiodate ion, which can effectively coordinate to metal ions and satisfy their electronic requirements. wikipedia.orgresearchgate.net The small size and high charge density of the oxygen atoms in the orthoperiodate ligand contribute to the formation of strong metal-oxygen bonds, which in turn stabilizes the high oxidation state of the metal. libretexts.org

Synthesis and Characterization of Orthoperiodate Coordination Compounds (e.g., Ag(III), Fe, Mn Complexes)

The synthesis of transition metal complexes with orthoperiodate ligands often involves the chemical or electrochemical oxidation of a lower oxidation state metal salt in the presence of a periodate (B1199274) salt, typically in an alkaline medium. nih.gov

Silver(III) Complexes: The preparation of stable Ag(III) complexes has been a historical challenge due to the high oxidizing potential of the Ag³⁺ ion. However, the use of orthoperiodate as a chelating ligand has proven successful. For instance, a tripotassium silver bisperiodate complex, K₃[Ag(H₂IO₆)₂]·4H₂O, has been synthesized through the chemical oxidation of a silver(I) salt in the presence of potassium orthoperiodate. nih.gov The resulting complex exhibits significant stability, which is attributed to the mutually supportive framework provided by the Ag(III) center and the iodine(VII) of the orthoperiodate ligands. nih.gov

Iron(III) Complexes: Iron(III) periodate complexes have also been synthesized and characterized. The reaction of iron(III) nitrate (B79036) with sodium metaperiodate in an aqueous acid solution, followed by treatment with alkali, yields heteropolyanions containing iron and iodine. rsc.org For example, a complex with the formula K₆Na₂[Fe₄I₃O₂₄H₇]·14H₂O has been identified, featuring an Anderson-type structure composed of edge-linked FeO₆ and IO₆ octahedra. rsc.org

Manganese(IV) Complexes: Manganese(IV) can be stabilized by orthoperiodate ligands to form tris-periodate complexes. These complexes, such as Na₇K[Mn(H₂IO₆)₃]·3H₂O, feature bidentate coordination of the orthoperiodate ligands to the manganese center. soton.ac.uk The synthesis of such complexes highlights the versatility of the orthoperiodate ligand in coordinating with various transition metals in high oxidation states.

Spectroscopic and Structural Analysis of Metal-Orthoperiodate Interactions

The characterization of metal-orthoperiodate complexes relies on a combination of spectroscopic and structural analysis techniques.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for identifying the vibrational modes of the orthoperiodate ligand and its interaction with the metal center. In a tribasic silver bisperiodate complex, vibrational bands associated with bending δ(IOH) modes are observed, along with asymmetric νₐₛ(I=O) stretches, which are characteristic of bidentate orthoperiodate ligand complexes. nih.gov

UV-Visible Spectroscopy: The electronic transitions within the complex can be probed using UV-Visible spectroscopy. For the Ag(III) bisperiodate complex, absorption maxima at 255 and 365 nm are observed, consistent with other diperiodatoargentate chelates. nih.gov

Mössbauer Spectroscopy: For iron-containing complexes, Mössbauer spectroscopy provides information about the oxidation state and local environment of the iron nucleus. In iron-periodate complexes, this technique has been used to confirm the presence of Fe(III). rsc.org

Structural Analysis:

Single-Crystal X-ray Diffraction: This technique provides detailed information about the three-dimensional arrangement of atoms in the crystalline state. For example, the structure of K₃[Ag(H₂IO₆)₂]·4H₂O was determined to be monoclinic, with a distorted square planar geometry around the Ag(III) center. nih.gov The Ag(III) atom is coordinated through deprotonated hydroxyl oxygen atoms of two bidentate orthoperiodate ligands. nih.gov Similarly, the crystal structure of K₆Na₂[Fe₄I₃O₂₄H₇]·14H₂O revealed an Anderson-type anion with a central FeO₆ group surrounded by disordered FeO₆ and IO₆ groups. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS): EXAFS is particularly useful for determining the local coordination environment of metal atoms in both crystalline and non-crystalline materials. It has been used to study the structures of various periodate and tellurate (B1236183) complexes, including those of manganese, osmium, and ruthenium, revealing details about the coordination number and bond lengths. soton.ac.uk

Interactive Data Table: Spectroscopic and Structural Data for Selected Metal-Orthoperiodate Complexes

| Complex | Metal Oxidation State | Coordination Geometry | Key Spectroscopic Features (cm⁻¹) | Key Structural Parameters (Å) |

| K₃[Ag(H₂IO₆)₂]·4H₂O | Ag(III) | Distorted Square Planar | δ(IOH): ~1265, ~1125; νₐₛ(I=O): 773-528 | Ag-O bond lengths |

| K₆Na₂[Fe₄I₃O₂₄H₇]·14H₂O | Fe(III) | Octahedral (Anderson-type) | Confirmed by Mössbauer | Edge-linked FeO₆ and IO₆ octahedra |

| Na₇K[Mn(H₂IO₆)₃]·3H₂O | Mn(IV) | Octahedral | Characterized by IR and UV/Vis | Bidentate orthoperiodate ligands |

Role of Orthoperiodates in Redox Catalysis of Inorganic Systems

Periodates, in general, are powerful oxidizing agents capable of oxidizing a variety of inorganic species. wikipedia.org They can, for instance, oxidize catechol to 1,2-benzoquinone (B1198763) and sulfides to sulfoxides. wikipedia.org Their high oxidizing power also allows them to generate other strong inorganic oxidants like permanganate, osmium tetroxide, and ruthenium tetroxide. wikipedia.orgacs.org

The catalytic activity of periodates is prominent in certain reactions, such as the Lemieux-Johnson oxidation, where a catalytic amount of osmium tetroxide is used to cleave alkenes, and the periodate serves as the stoichiometric co-oxidant to regenerate the osmium catalyst. acs.org While this is a well-known application in organic synthesis, the principle extends to inorganic systems where a metal catalyst can be maintained in a high oxidation state by the periodate for subsequent redox reactions.

The decomposition of sodium periodate to sodium iodate (B108269) and oxygen can be catalyzed by manganese(IV) oxide, indicating an interaction between the periodate and the metal oxide that facilitates the redox process. atamanchemicals.com The strong oxidizing nature of the orthoperiodate ion, coupled with its ability to form stable complexes with transition metals in high oxidation states, suggests its potential as a component in catalytic cycles involving the oxidation of various inorganic substrates. However, detailed research focusing specifically on the catalytic role of isolated orthoperiodate complexes in purely inorganic systems is an area that continues to be explored.

Theoretical Chemistry and Computational Modeling of Disodium Trihydrogen Orthoperiodate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of hypervalent iodine compounds. nih.govacs.org For disodium (B8443419) trihydrogen orthoperiodate, DFT calculations can elucidate the nature of the bonding within the [H₃IO₆]²⁻ anion, which is characterized by a hypervalent iodine center. nih.gov Computational studies on related hypervalent iodine compounds indicate that the bonding is not well-described by simple Lewis structures and involves three-center-four-electron bonds. nih.gov

DFT studies can be employed to calculate key properties that govern the reactivity of the orthoperiodate ion:

Molecular Geometry: Optimization of the geometry of the [H₃IO₆]²⁻ ion reveals bond lengths and angles, providing a foundational understanding of its structure. In the orthoperiodate ion, the iodine atom is typically found in a slightly distorted octahedral geometry. wikipedia.org

Electronic Properties: Calculations of molecular orbitals (HOMO-LUMO gap), electron density distribution, and electrostatic potential maps can identify the most reactive sites of the molecule. numberanalytics.com For instance, the oxygen atoms are expected to be sites for electrophilic attack, while the iodine atom can act as an electrophilic center.

Reactivity Descriptors: DFT allows for the calculation of various reactivity descriptors, such as chemical potential, hardness, and electrophilicity index. These parameters provide a quantitative measure of the reactivity of the orthoperiodate ion in various chemical reactions.

While specific DFT studies on disodium trihydrogen orthoperiodate are not abundant in publicly available literature, the principles derived from computational studies of other hypervalent iodine compounds are applicable. manchester.ac.ukcardiff.ac.uk These studies consistently show that the electronic properties of the ligands significantly influence the reactivity of the iodine center. manchester.ac.uk

Table 1: Representative DFT Functionals for Hypervalent Iodine Compounds

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | Widely used, provides a good balance of accuracy and computational cost. |

| M06-2X | Hybrid Meta-GGA | Often yields improved results for main-group thermochemistry and kinetics. |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion correction, important for non-covalent interactions. |

This table is a representation of DFT functionals commonly used in computational chemistry and is not based on specific search results for this compound.

Molecular Dynamics and Simulation Studies of Solution-Phase Behavior

Molecular dynamics (MD) simulations are instrumental in understanding the behavior of ions in solution, providing a dynamic picture of solute-solvent interactions. For this compound, MD simulations can model its dissociation and the subsequent hydration of the Na⁺ and [H₃IO₆]²⁻ ions in an aqueous environment.

Key aspects that can be investigated through MD simulations include:

Solvation Structure: MD simulations can reveal the structure of the hydration shells around the constituent ions. The arrangement of water molecules, their orientation, and the average number of water molecules in the first and second solvation shells can be determined.

Transport Properties: Properties such as the diffusion coefficients of the ions can be calculated from MD trajectories. These are crucial for understanding the mobility of the ions in solution. Studies on similar polyelectrolyte systems have shown that salt concentration can significantly affect ion diffusivity. researchgate.net

Ion Pairing: The simulations can also provide insights into the extent of ion pairing between Na⁺ and [H₃IO₆]²⁻ ions in solution at different concentrations.

While specific MD simulation studies on this compound are not readily found, the methodology has been successfully applied to a wide range of ionic solutions, including those with polyatomic anions. researchgate.net The choice of force field is critical for the accuracy of these simulations, requiring careful parameterization for the hypervalent iodine center and its interactions with water molecules.

Thermodynamic Modeling and Speciation Calculations in Aqueous Environments

The speciation of periodate (B1199274) in aqueous solution is complex and highly dependent on the pH of the medium. wikipedia.org Orthoperiodic acid (H₅IO₆) is a weak polyprotic acid, and its conjugate bases, including the [H₃IO₆]²⁻ ion present in this compound, exist in a pH-dependent equilibrium.

Thermodynamic modeling, often based on experimental data from potentiometric titrations and spectroscopic methods, allows for the calculation of the distribution of different periodate species as a function of pH. acs.org The key equilibria involve the stepwise deprotonation of orthoperiodic acid. acs.org

A study on the equilibrium speciation of periodate ions in aqueous solution provided the following acid dissociation constants for orthoperiodic acid at 25.0 °C and an ionic strength of 0.5 M (in the presence of sodium nitrate): acs.org

pKₐ₁ = 0.98 ± 0.18

pKₐ₂ = 7.42 ± 0.03

pKₐ₃ = 10.99 ± 0.02

Based on these pKₐ values, the speciation of periodate can be predicted. The [H₃IO₆]²⁻ ion, the predominant species in this compound, would be the major species in the pH range of approximately 7.4 to 11.0.

Table 2: Predominant Periodate Species at Different pH Ranges

| pH Range | Predominant Species |

| < 0.98 | H₅IO₆ |

| 0.98 - 7.42 | [H₄IO₆]⁻ |

| 7.42 - 10.99 | [H₃IO₆]²⁻ |

| > 10.99 | [H₂IO₆]³⁻ |

This table is derived from the pKa values reported in the literature. acs.org

Furthermore, thermodynamic modeling can be used to predict the solubility of salts like this compound under various conditions. It has been noted that the solubility of sodium periodate salts decreases significantly under alkaline conditions. acs.org For instance, the solubility of trisodium (B8492382) dihydrogen orthoperiodate (Na₃H₂IO₆) has been reported to be low. acs.org

Prediction of Spectroscopic Properties and Reaction Pathways

Computational chemistry provides powerful tools for the prediction of spectroscopic properties and the elucidation of reaction mechanisms.

Spectroscopic Properties: Theoretical calculations, particularly using DFT, can predict vibrational spectra (Infrared and Raman) for the [H₃IO₆]²⁻ ion. aps.org By calculating the harmonic frequencies, one can assign the experimentally observed spectral bands to specific vibrational modes of the molecule, such as I-O stretching and O-I-O bending modes. researchgate.net This can be a valuable tool for the structural characterization of the compound. While experimental spectroscopic data for this compound is scarce, computational predictions can guide future experimental work. mendeley.comnih.gov

Reaction Pathways: Computational methods can be used to model the reaction pathways of periodate oxidations. chemrxiv.orgrsc.org For example, the oxidation of diols by periodate is known to proceed through a cyclic periodate ester intermediate. nih.govyoutube.com DFT calculations can be used to determine the structure of the transition states and intermediates along the reaction coordinate, and to calculate the activation energies for different proposed mechanisms. researchgate.net This allows for a detailed understanding of the reaction mechanism at a molecular level and can help in predicting the selectivity of the reaction. rsc.org For hypervalent iodine compounds in general, reaction mechanisms can involve steps analogous to those in transition metal chemistry, such as ligand exchange and reductive elimination. nih.govacs.org

While specific computational studies on the reaction pathways of this compound are not widely reported, the general mechanisms of periodate oxidations provide a solid framework for such investigations. elsevier.comacs.orgexlibrisgroup.com

Advanced Analytical and Research Applications of Disodium Trihydrogen Orthoperiodate

Reagent in Carbohydrate Chemistry and Glycoprotein Analysis Methodologies

Disodium (B8443419) trihydrogen orthoperiodate is a well-established reagent in the structural analysis of carbohydrates and glycoproteins. ontosight.ai Its primary role stems from its ability to selectively cleave the carbon-carbon bonds of vicinal diols (1,2-diols), a common structural feature in sugars. This specific oxidative cleavage, known as the Malaprade oxidation, converts the sugar residues into dialdehydes.

This reactivity is harnessed in various analytical methodologies:

Histochemical Staining: In histology and biochemistry, it is used as a key component in the Periodic acid-Schiff (PAS) stain. The periodate (B1199274) oxidizes carbohydrate-containing compounds like glycogen (B147801) and mucins in tissue samples, and the resulting aldehydes react with Schiff's reagent to produce a distinct magenta color, allowing for their visualization and localization within tissues. ontosight.ai

Glycoprotein Analysis: The periodate oxidation method is fundamental for studying the structure and function of glycoproteins. By selectively oxidizing the sialic acid or other sugar moieties on the glycoprotein, researchers can label, modify, or analyze the carbohydrate portions of these complex biomolecules. ontosight.ai This is crucial for understanding protein glycosylation patterns, which play a significant role in cellular recognition, protein folding, and immune responses.

Detection and Quantification of Specific Functional Groups (e.g., 1,2-Diols, α-Hydroxy Carbonyls)

The high specificity of disodium trihydrogen orthoperiodate for certain functional groups makes it an excellent reagent for their detection and quantification. The compound is a strong oxidizing agent capable of oxidizing a variety of organic compounds, including alcohols and aldehydes. ontosight.ai

The core application is the selective oxidation of:

1,2-Diols (Vicinal Diols): As the basis of the Malaprade reaction, the cleavage of vicinal diols is the most prominent application. The reaction is stoichiometric, allowing for the quantitative determination of these groups in a molecule.

α-Hydroxy Carbonyls: The reagent also readily cleaves α-hydroxy aldehydes and α-hydroxy ketones. This reactivity extends its utility in the structural elucidation of complex organic molecules and natural products where such functionalities are present.

The specificity of these reactions allows chemists to pinpoint the location and quantity of these functional groups, which is essential for confirming the structure of newly synthesized compounds or for analyzing the composition of natural extracts.

Emerging Roles in Advanced Oxidation Processes (AOPs) for Organic Pollutant Degradation

In recent years, periodate-based Advanced Oxidation Processes (AOPs) have gained significant attention as an effective and economical technology for environmental remediation. bohrium.comresearchgate.net These processes are designed to degrade persistent and refractory organic pollutants found in wastewater that are resistant to conventional treatment methods. rsc.orgresearchgate.net The central principle involves activating periodate (IO₄⁻) to generate highly reactive species that can break down complex organic molecules into simpler, less harmful substances, with the ultimate goal of mineralization. researchgate.netresearchgate.net Periodate is considered a stable and environmentally friendly oxidant, often resulting in the formation of benign iodate (B108269) (IO₃⁻) as a byproduct. researchgate.net

Metal-Activated Periodate Systems (e.g., Fe, Mn, H₂O₂ Activation)

To enhance the oxidative power of periodate, various activators are employed. These activators trigger a cascade of reactions that produce potent oxidizing agents.

Iron (Fe)-Activated Systems: Both ferrous (Fe(II)) and ferric (Fe(III)) ions can activate periodate. researchgate.net The Fe(II)/periodate system is known to be highly effective, initiating a rapid oxidation stage for organic contaminants. nih.gov Recent research has highlighted that these systems can generate high-valent iron-oxo species, which are powerful oxidants. nih.govdntb.gov.ua The Fe(III)/peroxymonosulfate system, which shares mechanistic similarities, has also proven effective in degrading pollutants like bisphenol A (BPA). nih.gov

Manganese (Mn)-Activated Systems: Manganese, particularly in the form of manganese dioxide (MnO₂) and Mn(II) ions, is a leading catalyst for activating periodate. bohrium.comresearchgate.net Manganese oxide loaded on supports like activated alumina (B75360) beads has been shown to efficiently activate periodate for the degradation of organic dyes such as Rhodamine B. bohrium.com The reactivity of different manganese oxides follows the order of MnO₂ > Mn₃O₄ > Mn₂O₃. researchgate.net

Hydrogen Peroxide (H₂O₂) Activation: The combination of hydrogen peroxide (H₂O₂) and periodate creates a novel and highly efficient AOP. rsc.orgresearchgate.net This system is capable of generating multiple reactive radical species simultaneously, leading to the rapid degradation of model pollutants. rsc.org The effectiveness and reaction kinetics of the H₂O₂/periodate system are strongly dependent on pH, which influences the specific periodate species present in the solution (e.g., H₄IO₆⁻). researchgate.netnih.gov

| Activation Method | Key Activator(s) | Primary Reactive Species | Example Application | Reference |

|---|---|---|---|---|

| Iron-Activated | Fe(II), Fe(III) | High-valent Iron (Fe(IV)), SO₄•⁻ | Degradation of Bisphenol A (BPA) | nih.govnih.gov |

| Manganese-Activated | MnO₂, Mn(II) | ¹O₂, IO₃•, O₂•⁻ | Degradation of Rhodamine B | bohrium.com |

| H₂O₂-Activated | H₂O₂ | •OH, ¹O₂, IO₃• | Degradation of Toluidine Blue | rsc.org |

| UV Photolysis | UV Light | •OH, IO₃• | Degradation of various pollutants | x-mol.com |

| Freezing Activation | Low Temperature (-20°C) | Proton-coupled degradation | Degradation of Phenol, BPA | nih.gov |

Generation and Identification of Reactive Oxidant Species (e.g., High-Valent Metals, Radicals)

The efficacy of periodate-based AOPs lies in the diverse array of powerful reactive species they generate. bohrium.com The identification of these transient species is crucial for understanding the degradation mechanisms and optimizing the process.

High-Valent Metal Species: A significant recent discovery is the role of high-valent metal species as dominant oxidants. researchgate.net In iron-activated systems, the formation of ferryl ions (Fe(IV)) has been identified as a key oxidant responsible for the rapid degradation of contaminants. nih.gov Similarly, high-valent manganese species are proposed to be critical intermediates in manganese-catalyzed periodate systems. researchgate.net

Radical Species: A variety of free radicals are also generated:

Hydroxyl Radical (•OH): A highly reactive and non-selective oxidant, •OH is a major species in many AOPs, including the H₂O₂/periodate system. rsc.orgresearchgate.netresearchgate.net

Iodyl Radical (IO₃•): This radical is frequently cited as a key reactive species in periodate activation. bohrium.comresearchgate.netrsc.org

Superoxide Radical (O₂•⁻) and Singlet Oxygen (¹O₂): These reactive oxygen species (ROS) also play important roles. Singlet oxygen, in particular, has been identified as a decisive oxidant in the MnOₓ/periodate system. bohrium.comrsc.orgnih.gov

The identification of these species is typically achieved through indirect methods such as quenching experiments using specific scavengers (e.g., tert-butanol (B103910) for •OH) and direct observation using advanced spectroscopic techniques like Electron Paramagnetic Resonance (EPR) or Electron Spin Resonance (ESR). bohrium.comnih.gov

| Reactive Species | Chemical Formula | Role in AOPs | System(s) Where Found | Reference |

|---|---|---|---|---|

| High-Valent Iron | Fe(IV) | Dominant oxidant in Fe-activated systems | Fe(II)/Periodate, Fe(II)/PMS | researchgate.netnih.gov |

| Hydroxyl Radical | •OH | Strong, non-selective oxidant | H₂O₂/Periodate, UV/Periodate | rsc.orgresearchgate.net |

| Iodyl Radical | IO₃• | Key reactive iodine species | H₂O₂/Periodate, MnOₓ/Periodate | bohrium.comresearchgate.net |

| Singlet Oxygen | ¹O₂ | Decisive oxidant in some systems | MnOₓ/Periodate, H₂O₂/Periodate | bohrium.comrsc.org |

| Superoxide Radical | O₂•⁻ | Acts as an oxidant and a radical precursor | MnOₓ/Periodate, H₂O₂/Periodate | bohrium.comrsc.org |

Valorization of Renewable Feedstock and Synthesis of Fine Chemicals and Active Pharmaceutical Ingredients (APIs)

Beyond remediation, the selective oxidizing power of this compound is valuable in the synthesis of high-value chemicals.

Valorization of Renewable Feedstock: The transition to a circular economy has spurred research into converting renewable feedstocks, such as lignocellulosic biomass, into platform chemicals. nih.gov Biomass is rich in highly functionalized molecules, including carbohydrates with abundant diol functionalities. The selective cleavage of these diols by periodate is a key step in transforming complex bio-based molecules into valuable chemical intermediates, which can then be used to produce bioplastics, resins, and other materials.

Synthesis of Fine Chemicals and APIs: Periodate is used, albeit often reluctantly due to cost, in the production of fine chemicals and active pharmaceutical ingredients (APIs). ontosight.airesearchgate.net The Malaprade oxidation is a classic transformation in organic synthesis, employed to create aldehydes from diols, which are versatile building blocks for more complex molecules. The development of electrochemical methods to regenerate periodate from iodate could lower costs and encourage its wider use in creating "greener" synthetic routes for regulated products like pharmaceuticals. researchgate.net

Future Research Trajectories and Interdisciplinary Outlook

Development of Novel Catalytic Systems Utilizing Orthoperiodates

A primary area of future research lies in developing new catalytic systems that leverage the oxidative power of orthoperiodates. While periodates are often used as stoichiometric oxidants, their incorporation into catalytic cycles is a key goal for sustainable chemistry. acs.org

Future research is focused on:

Heterogeneous Catalysis: Creating solid-supported periodate (B1199274) catalysts. This involves immobilizing periodate species on materials like silica, polymers, or metal-organic frameworks (MOFs). Such systems would simplify catalyst recovery and product purification, crucial for industrial-scale processes.

Phase-Transfer Catalysis: Designing systems where a phase-transfer catalyst shuttles the orthoperiodate anion from an aqueous phase to an organic phase containing the substrate. This would overcome solubility issues and enhance reaction rates for a broader range of organic compounds.

Dual-Catalyst Systems: Investigating synergistic catalytic systems where orthoperiodate acts as the terminal oxidant to regenerate a primary, more selective catalyst. wikipedia.org For instance, the Lemieux-Johnson oxidation uses a catalytic amount of osmium tetroxide, which is continuously regenerated by a co-oxidant like periodate. wikipedia.org Future work aims to replace toxic heavy metals like osmium with more benign catalysts.

A significant challenge is maintaining the catalyst's stability and activity over multiple cycles. Researchers are exploring various support materials and immobilization techniques to enhance the longevity and robustness of these novel catalytic systems.

Deeper Understanding of Complex Reaction Networks and Side Reactions

Although reactions like the Malaprade oxidation are well-known, a complete understanding of the reaction mechanisms, intermediate species, and potential side reactions under various conditions remains elusive. acs.org The equilibria of periodate in aqueous solutions are complex and not yet fully understood. acs.org

Key research questions to be addressed include:

Intermediate Characterization: Utilizing advanced spectroscopic techniques (e.g., cryo-spectroscopy, rapid-scan NMR) and mass spectrometry to detect and characterize the transient cyclic periodate ester intermediates formed during oxidation. wikipedia.org

Influence of pH and Solvent: Systematically mapping how pH, solvent polarity, and buffer composition affect reaction kinetics, selectivity, and the formation of byproducts. For example, suppressing side reactions can dramatically improve the yield of classic periodate reactions. acs.org

Substrate Scope and Limitations: Probing the geometric and electronic limits of periodate reactions. While cis-diols are known to react faster than trans-diols, a quantitative and predictive model for reactivity across a diverse range of substrates is still needed. wikipedia.org

A deeper mechanistic insight will enable chemists to fine-tune reaction conditions to maximize yields, minimize waste, and prevent unwanted side reactions, such as over-oxidation.

Expansion into Sustainable Chemical Processes and Green Chemistry Principles

The principles of green and sustainable chemistry are central to the future of the chemical industry. core.ac.uk Periodates, despite their efficiency, present challenges due to their high molecular mass and cost. acs.org However, their potential as environmentally benign reagents is a major driver of current research.

Future efforts in this area will concentrate on:

Biomass Conversion: Applying selective periodate oxidation to the degradation of complex biomass, such as lignin (B12514952) or cellulose (B213188), to produce valuable platform chemicals. This aligns with the goal of shifting from fossil fuel-based feedstocks to renewable ones.

The development of sustainable processes is not just an environmental necessity but also an economic one, aiming to make the production of fine chemicals and pharmaceuticals more affordable and accessible. acs.org

Integration of Advanced Computational Techniques for Predictive Chemistry

Computational chemistry has become an indispensable tool for modern chemical research, offering insights that are difficult or impossible to obtain through experiments alone. numberanalytics.comimperial.ac.uk The integration of these techniques is set to revolutionize the study and application of orthoperiodates.

The key areas for computational integration are:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other quantum mechanical methods to model the entire reaction coordinate of periodate oxidations. mit.edu This can elucidate transition states, calculate activation energies, and explain observed selectivities.

Machine Learning (ML) for Prediction: Training ML models on existing reaction data to predict the outcomes of new reactions. nih.govrsc.org These models can predict product structures, yields, and optimal reaction conditions, significantly accelerating the discovery and optimization of new synthetic routes. numberanalytics.comnih.gov

New Materials Design: Employing computational screening to identify new materials for heterogeneous catalysts or to design novel periodate-based reagents with tailored properties. mit.edu

By combining computational predictions with experimental validation, researchers can adopt a more rational, data-driven approach to designing experiments, leading to faster, more efficient, and predictable chemical synthesis. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and purifying disodium trihydrogen orthoperiodate (Na₂H₃IO₆) in laboratory settings?

- Methodological Answer : Na₂H₃IO₆ is typically synthesized by reacting sodium hydroxide (NaOH) with orthoperiodic acid (H₅IO₆) under controlled pH conditions (3–5). The reaction is monitored via pH titration to avoid over-neutralization, which can precipitate undesired species. Post-synthesis, purification involves recrystallization from cold aqueous solutions due to its low solubility (~0.20% w/w in water at 25°C) . Residual metaperiodate (IO₄⁻) impurities are removed by repeated washing with ice-cold water.

Q. How does Na₂H₃IO₆ function as an oxidizing agent in organic reactions, and what pH conditions optimize its efficacy?

- Methodological Answer : Na₂H₃IO₆ acts as a mild oxidizer, particularly effective in cleaving vicinal diols (e.g., carbohydrates) to aldehydes/ketones. Its oxidizing power is pH-dependent: in acidic conditions (pH 3–5), it maintains stability as the orthoperiodate ion (H₃IO₆²⁻), avoiding decomposition to IO₄⁻. Buffered systems (e.g., acetate buffers) are recommended to stabilize pH and prevent side reactions .

Advanced Research Questions

Q. What advanced spectroscopic or crystallographic techniques are used to resolve ambiguities in Na₂H₃IO₆ structural characterization?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for resolving Na₂H₃IO₆’s orthorhombic crystal structure. Hirshfeld surface analysis complements SCXRD by quantifying intermolecular interactions (e.g., hydrogen bonding between IO₆⁵⁻ and Na⁺ ions). Raman spectroscopy identifies vibrational modes of the IO₆⁵⁻ core, distinguishing it from dehydrated or dimerized species .

Q. How does the equilibrium between orthoperiodate (H₃IO₆²⁻) and metaperiodate (IO₄⁻) ions influence reaction outcomes, and how can this equilibrium be experimentally controlled?

- Methodological Answer : The equilibrium IO₄⁻ + 6 H₂O ⇌ H₃IO₆²⁻ + 4 H₃O⁺ is pH-sensitive. At pH < 3, IO₄⁻ dominates, while H₃IO₆²⁻ prevails at pH 3–7. To suppress IO₄⁻ formation, reactions should be buffered at pH 5–6 (e.g., using NaHCO₃). UV-Vis spectroscopy (λ = 290 nm for IO₄⁻) or iodometric titration can quantify species distribution .

Q. What strategies mitigate solubility limitations of Na₂H₃IO₆ in aqueous reaction systems?

- Methodological Answer : Na₂H₃IO₆’s low solubility (~2 g/L at 25°C) necessitates solvent optimization. Co-solvents like ethanol or acetone (10–20% v/v) enhance solubility without destabilizing the orthoperiodate ion. Alternatively, sonication or elevated temperatures (≤40°C) increase dissolution rates, though thermal degradation risks require kinetic monitoring via TGA/DSC .

Q. How can researchers resolve contradictions in spectroscopic data arising from coexisting periodate species in solution?

- Methodological Answer : Contradictions often stem from overlapping signals of H₃IO₆²⁻, H₄IO₆⁻, and dimeric species (e.g., H₂I₂O₁₀⁴⁻). Multi-technique approaches are essential:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.